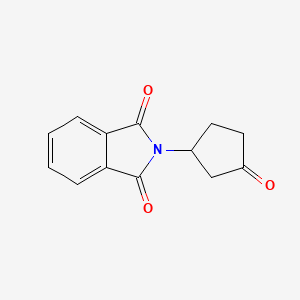

2-(3-Oxocyclopentyl)isoindoline-1,3-dione

Übersicht

Beschreibung

“2-(3-Oxocyclopentyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 1029691-06-2 . It has a molecular weight of 229.24 and its IUPAC name is 2-(3-oxocyclopentyl)-1H-isoindole-1,3(2H)-dione .

Synthesis Analysis

Isoindolines, including “2-(3-Oxocyclopentyl)isoindoline-1,3-dione”, are synthesized using simple heating and relatively quick solventless reactions . This green synthesis technique complies with at least nine principles of green chemistry . The compounds are then purified with a methodology as green as possible .

Molecular Structure Analysis

The linear formula of “2-(3-Oxocyclopentyl)isoindoline-1,3-dione” is C13H11NO3 . Its InChI Code is 1S/C13H11NO3/c15-9-6-5-8(7-9)14-12(16)10-3-1-2-4-11(10)13(14)17/h1-4,8H,5-7H2 .

Physical And Chemical Properties Analysis

“2-(3-Oxocyclopentyl)isoindoline-1,3-dione” is a solid at room temperature . It has a molecular weight of 229.24 .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione, focusing on six unique applications:

Pharmaceutical Synthesis

2-(3-Oxocyclopentyl)isoindoline-1,3-dione is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of complex molecules with potential therapeutic properties. Researchers have explored its use in developing drugs for treating neurological disorders, cancer, and infectious diseases . The compound’s ability to form stable derivatives makes it a versatile building block in medicinal chemistry.

Antipsychotic Agents

This compound has shown promise in the development of antipsychotic agents. Studies have indicated that derivatives of isoindoline-1,3-dione can modulate dopamine receptors, particularly the D2 receptor . This modulation is crucial for managing symptoms of schizophrenia and other psychotic disorders. The compound’s efficacy in binding to these receptors has been demonstrated through in silico and in vivo studies, highlighting its potential as a therapeutic agent.

Anti-Cancer Research

2-(3-Oxocyclopentyl)isoindoline-1,3-dione derivatives have been investigated for their anti-cancer properties. These compounds can induce apoptosis in cancer cells, making them potential candidates for chemotherapy . Research has focused on their ability to inhibit cell proliferation and promote cell death in various cancer cell lines, including breast, lung, and colon cancers. The compound’s mechanism of action involves disrupting cellular pathways critical for cancer cell survival.

Herbicides and Pesticides

The compound has applications in agricultural chemistry as a precursor for herbicides and pesticides. Its derivatives can inhibit the growth of unwanted plants and pests, contributing to crop protection . The development of environmentally friendly and effective agrochemicals is a significant area of research, and 2-(3-Oxocyclopentyl)isoindoline-1,3-dione plays a crucial role in this field.

Organic Synthesis

In organic chemistry, 2-(3-Oxocyclopentyl)isoindoline-1,3-dione is used as a key intermediate in the synthesis of complex organic molecules . Its reactivity and stability make it suitable for various chemical transformations, including cyclization reactions and the formation of heterocyclic compounds. This versatility is essential for creating new materials and compounds with diverse applications.

Photochromic Materials

Research has explored the use of isoindoline-1,3-dione derivatives in the development of photochromic materials . These materials change color upon exposure to light, making them useful in applications such as smart windows, sunglasses, and optical data storage. The compound’s ability to undergo reversible structural changes under light exposure is a key feature in these applications.

Wirkmechanismus

Target of Action

The primary target of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thus terminating nerve transmission .

Mode of Action

The compound exerts a good competitive inhibition on AChE . This means that it competes with the substrate (acetylcholine) for the active site of the enzyme, reducing the rate of acetylcholine hydrolysis. This leads to an increase in the levels of acetylcholine, which is desirable in certain conditions such as Alzheimer’s disease .

Biochemical Pathways

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting potential effects on dopaminergic signaling pathways.

Pharmacokinetics

It is known that the compound has very low acute toxicity, with an ld50 greater than 1600 mg/kg . This suggests that the compound is relatively safe at high doses.

Result of Action

The molecular and cellular effects of 2-(3-Oxocyclopentyl)isoindoline-1,3-dione’s action include an increase in acetylcholine levels due to the inhibition of AChE . This can lead to enhanced cholinergic transmission. Additionally, modulation of the dopamine receptor D3 suggests potential antipsychotic effects .

Safety and Hazards

Zukünftige Richtungen

Isoindolines, including “2-(3-Oxocyclopentyl)isoindoline-1,3-dione”, are the focus of much research due to their presence in a wide array of bioactive molecules . They have potential applications as antipsychotic agents and in the treatment of Alzheimer’s disease . Further studies are needed to investigate the impact of additional alkylating imides on the survival of blood cancer cells .

Eigenschaften

IUPAC Name |

2-(3-oxocyclopentyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-6-5-8(7-9)14-12(16)10-3-1-2-4-11(10)13(14)17/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTIZJQCGWLDNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30712402 | |

| Record name | 2-(3-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1029691-06-2 | |

| Record name | 2-(3-Oxocyclopentyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30712402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

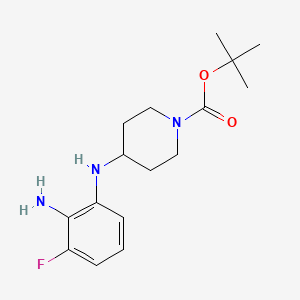

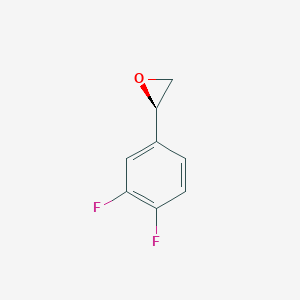

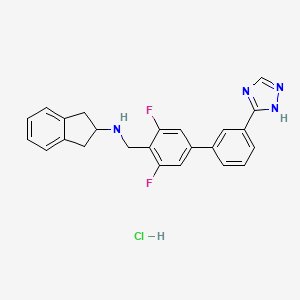

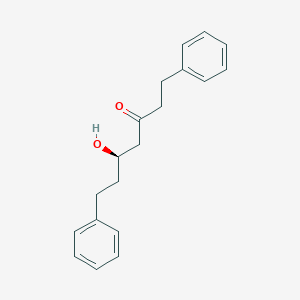

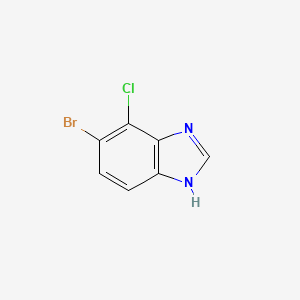

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

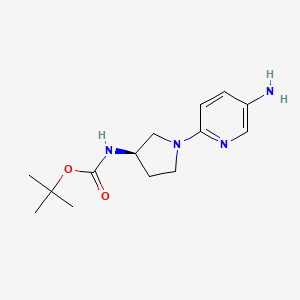

Synthesis routes and methods III

Procedure details

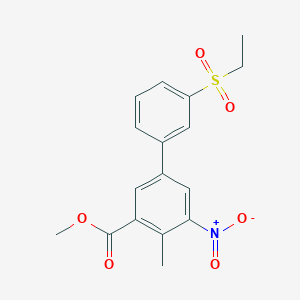

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate](/img/structure/B3026542.png)

![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B3026543.png)

![1'-(Tert-butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-carboxylic acid](/img/structure/B3026544.png)